
Huperzine b
Vue d'ensemble
Description
Huperzine B est un alcaloïde naturel dérivé de la plante Huperzia serrata. Il est connu pour ses puissants effets inhibiteurs sur l'enzyme acétylcholinestérase, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer . La this compound a été largement étudiée pour ses propriétés neuroprotectrices et sa capacité à améliorer les fonctions cognitives .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Huperzine B peut être synthétisée par différentes méthodes, notamment la synthèse totale et la semi-synthèse. L'une des voies de synthèse remarquables implique l'utilisation de cultures de prothalle de Huperzia selago. Cette méthode s'est avérée optimiser la biosynthèse de la this compound in vitro, ce qui a conduit à des rendements plus élevés par rapport aux méthodes d'extraction traditionnelles . Les cultures de prothalle sont établies à partir de spores prélevées sur les sporophytes poussant à l'état sauvage, et le meilleur indice de croissance de la biomasse est obtenu après 24 semaines de culture .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement l'extraction du composé à partir de sources naturelles telles que Huperzia serrata. Le processus d'extraction comprend plusieurs étapes telles que le séchage, le broyage et l'extraction par solvant. Le composé extrait est ensuite purifié à l'aide de techniques chromatographiques pour obtenir de la this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : La Huperzine B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour la modification et l'amélioration de ses propriétés pharmacologiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la this compound comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation du produit souhaité .
Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de la this compound comprennent des dérivés ayant une activité inhibitrice de l'acétylcholinestérase accrue. Ces dérivés sont souvent synthétisés pour améliorer le potentiel thérapeutique du composé et réduire les effets secondaires .
Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée comme composé modèle pour étudier la synthèse et la modification des alcaloïdes . En biologie, la this compound est étudiée pour ses effets neuroprotecteurs et sa capacité à améliorer les fonctions cognitives . En médecine, elle est étudiée comme traitement potentiel de la maladie d'Alzheimer et d'autres troubles neurodégénératifs . De plus, la this compound a des applications industrielles dans la production de produits pharmaceutiques et de nutraceutiques .
Mécanisme d'action
La this compound exerce ses effets principalement en inhibant l'enzyme acétylcholinestérase, qui est responsable de la dégradation du neurotransmetteur acétylcholine . En inhibant cette enzyme, la this compound augmente les niveaux d'acétylcholine dans le cerveau, améliorant ainsi les fonctions cognitives et offrant des effets neuroprotecteurs . Les cibles moléculaires de la this compound comprennent l'acétylcholinestérase et d'autres enzymes impliquées dans le métabolisme des neurotransmetteurs .
Applications De Recherche Scientifique
Pharmacological Properties
1.1 Acetylcholinesterase Inhibition
HupB is primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Research indicates that HupB exhibits a higher selectivity for AChE in the brain compared to peripheral tissues, which may result in fewer side effects commonly associated with other AChE inhibitors like galantamine and physostigmine .
- IC50 Values : HupB has an IC50 value of approximately 1930 nM, indicating it is a weaker inhibitor than HupA (IC50 = 72.4 nM) but possesses a more favorable therapeutic index .
1.2 Neuroprotective Effects
Beyond AChE inhibition, HupB demonstrates neuroprotective properties. It has been shown to protect neuron-like cells from damage induced by oxygen and glucose deprivation, suggesting potential applications in conditions involving oxidative stress and neuronal injury .
- Mechanisms : The antioxidant activity of HupB may contribute to its neuroprotective effects, alongside its antagonistic action on NMDA receptors, which is crucial in preventing excitotoxicity associated with neurodegenerative disorders .
Clinical Implications
2.1 Alzheimer's Disease
The potential of HupB in treating Alzheimer's disease is significant. Studies indicate that administration of HupB can improve memory retention and retrieval in both adult and aged mice. It also reverses memory impairments induced by various neurotoxic agents such as scopolamine and cycloheximide .
2.2 Cognitive Enhancement
Research has demonstrated that HupB enhances cognitive functions in animal models, making it a candidate for further exploration in cognitive enhancement therapies. Its ability to facilitate memory processes suggests applications beyond pathological conditions to include age-related cognitive decline .
Comparative Analysis with Huperzine A
Property | Huperzine A (HupA) | This compound (HupB) |
---|---|---|
AChE Inhibition IC50 | 72.4 nM | 1930 nM |
Selectivity | High | Higher for brain AChE |
Neuroprotective Action | Yes | Yes |
Memory Enhancement | Significant | Significant |
Mécanisme D'action
Huperzine B exerts its effects primarily by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, thereby enhancing cognitive function and providing neuroprotective effects . The molecular targets of this compound include acetylcholinesterase and other enzymes involved in neurotransmitter metabolism .
Comparaison Avec Des Composés Similaires
La Huperzine B est souvent comparée à d'autres inhibiteurs de l'acétylcholinestérase tels que la huperzine A, la galantamine et le donépézil. Bien que tous ces composés partagent un mécanisme d'action similaire, la this compound est unique par son indice thérapeutique plus élevé et sa toxicité plus faible . La Huperzine A, un autre alcaloïde dérivé de Huperzia serrata, est plus puissante mais moins sélective dans son inhibition de l'acétylcholinestérase par rapport à la this compound . La galantamine et le donépézil, quant à eux, sont des composés synthétiques ayant des structures chimiques différentes mais des effets pharmacologiques similaires .
Composés similaires
- Huperzine A
- Galantamine
- Donepezil
Ces composés sont tous utilisés dans le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs, mais la this compound se démarque par ses propriétés uniques et son potentiel de développement ultérieur .
Activité Biologique
Huperzine B (HupB) is a naturally occurring alkaloid derived from the Huperzia species, particularly Huperzia serrata. It has garnered attention for its potential therapeutic applications, especially in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of HupB, focusing on its mechanisms of action, pharmacological properties, and recent research findings.
HupB primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Studies indicate that HupB exhibits a selective inhibition profile, with an IC50 value of 1930 nM, which is weaker than Huperzine A (HupA) but has a more favorable therapeutic index and safety profile .
Key Mechanisms:
- AChE Inhibition: HupB selectively inhibits AChE in the brain, which is crucial for cognitive function. Its selectivity reduces peripheral cholinergic side effects commonly associated with other AChE inhibitors .
- Neuroprotection: HupB has demonstrated neuroprotective effects against oxidative stress and apoptosis. It protects neuron-like cells from damage due to oxygen and glucose deprivation .
- Cognitive Enhancement: Preliminary studies suggest that HupB may improve cognitive deficits and slow the progression of dementia .
Pharmacological Properties
Recent research has highlighted several pharmacological aspects of HupB:
- Comparative Efficacy: While HupB is less potent than HupA in inhibiting AChE, it is more effective than galantamine and exhibits a better safety profile compared to neostigmine and physostigmine .
- Therapeutic Index: The therapeutic index of HupB indicates that it may be used safely at higher doses without significant adverse effects .
- Novel Derivatives: Research into bifunctional derivatives of HupB has shown enhanced potency as AChE inhibitors, with some derivatives being 480 to 1360 times more potent than the parent compound .
Case Studies and Clinical Trials
Data Table: Comparative Inhibition Potency
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 1930 | High | Weaker than HupA but better safety profile |
Huperzine A | 72.4 | Moderate | Stronger AChE inhibitor |
Galantamine | ~1000 | Moderate | Commonly used for AD treatment |
Neostigmine | ~100 | Low | Significant peripheral side effects |
Propriétés
IUPAC Name |
(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGABLTRMRUIT-HWWQOWPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908464 | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103548-82-9 | |
Record name | Huperzine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103548-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Huperzine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103548-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Huperzine B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.